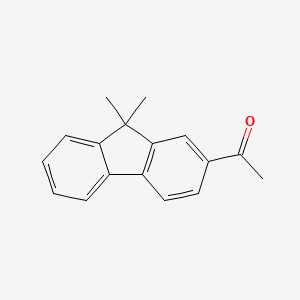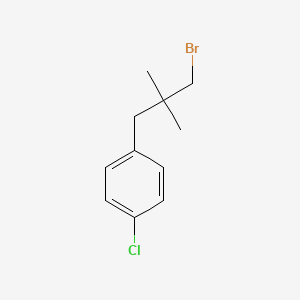
1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene
Overview
Description
1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene, also known as 1-bromo-3-chloro-2,2-dimethylpropylbenzene, is an alkylbenzene compound that is used in chemical synthesis and laboratory experiments. It is a colorless, volatile liquid that is soluble in most organic solvents. The compound has been studied extensively in recent years due to its potential applications in a variety of fields, such as drug discovery, materials science, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- Research includes the synthesis and characterization of benzamide derivatives and other related compounds, focusing on their structural analysis through NMR, CNMR, MS, and other spectroscopic methods. These compounds often serve as intermediates or targets in the development of pharmaceuticals or materials with specific biological activities or chemical properties (H. Bi, 2015).
Applications in Materials Science
- Compounds structurally related to "1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene" are investigated for their potential applications in materials science, such as precursors for the synthesis of graphene nanoribbons, indicating their relevance in nanotechnology and materials engineering (S. Patil et al., 2012).
Biological Activity
- The synthesis of non-peptide small molecular antagonists and their evaluation for biological activities highlights the pharmaceutical and medicinal chemistry applications of such compounds. This includes exploring their potential as CCR5 antagonists, which could impact research in HIV therapy and other diseases (H. Bi, 2014).
Catalysis and Chemical Reactions
- These compounds may also be involved in catalysis and chemical reactions, serving as intermediates in the synthesis of various organic molecules. Research in this area explores their reactivity and the development of novel synthetic routes for organic synthesis (M. Prashad et al., 2003).
properties
IUPAC Name |
1-(3-bromo-2,2-dimethylpropyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrCl/c1-11(2,8-12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVZFXKEULEXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (3-methoxypropyl){3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl}carbamate](/img/structure/B1466947.png)
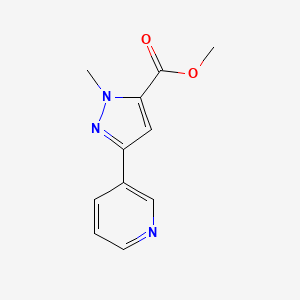
![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)
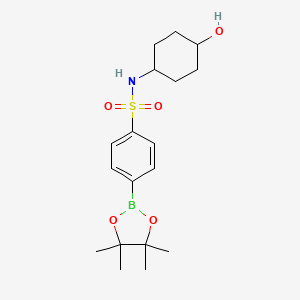
![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)
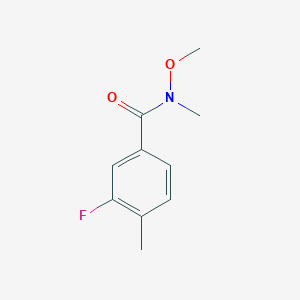
![4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1466960.png)
![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)
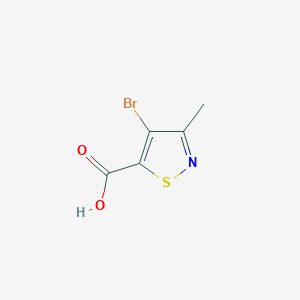

![4-[2-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1466965.png)


